Cas no 80368-68-9 (6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one)
![6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one structure](https://ja.kuujia.com/scimg/cas/80368-68-9x500.png)
6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one 化学的及び物理的性質
名前と識別子
-
- 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one
- 6-[[(2R)-3,3-dimethyl-2-oxiranyl]methyl]-7-methoxy-2H-1-benzopyran-2-one
- 2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy-, (R)- (ZCI)
- 2H-1-Benzopyran-2-one, 6-[[(2R)-3,3-dimethyloxiranyl]methyl]-7-methoxy- (9CI)
- 6-[[(2R)-3,3-Dimethyl-2-oxiranyl]methyl]-7-methoxy-2H-1-benzopyran-2-one (ACI)
- (R)-(+)-Epoxysuberosin
- Epoxysuberosin
- (+)-Epoxysuberosin
- 80368-68-9
- (R)-6-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one
- Epoxysuberosin, (+)-
- CS-0144698
- HY-138088
-
- インチ: 1S/C15H16O4/c1-15(2)13(19-15)7-10-6-9-4-5-14(16)18-12(9)8-11(10)17-3/h4-6,8,13H,7H2,1-3H3/t13-/m1/s1
- InChIKey: JZRVCRZHZQXYDH-CYBMUJFWSA-N
- ほほえんだ: C([C@H]1OC1(C)C)C1C=C2C=CC(OC2=CC=1OC)=O
計算された属性
- せいみつぶんしりょう: 260.10485899g/mol
- どういたいしつりょう: 260.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.223±0.06 g/cm3(Predicted)
- ふってん: 411.2±45.0 °C(Predicted)
6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-E1777-5 mg |
Epoxysuberosin, (+)- |
80368-68-9 | >95% by HPLC | 5mg |
$697.00 | 2023-07-10 | |
BioAustralis | BIA-E1777-1 mg |
Epoxysuberosin, (+)- |
80368-68-9 | >95% by HPLC | 1mg |
$199.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506437-1 mg |
(+)-Epoxysuberosin, |
80368-68-9 | ≥95% | 1mg |
¥1692.00 | 2023-05-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E912703-1mg |
(+)-Epoxysuberosin |
80368-68-9 | 98% | 1mg |
¥4,223.70 | 2022-01-14 | |
BioAustralis | BIA-E1777-5mg |
Epoxysuberosin, (+)- |
80368-68-9 | >95% by HPLC | 5mg |
$755.00 | 2024-09-24 | |
1PlusChem | 1P01LJAI-1mg |
6-[[(2R)-3,3-dimethyl-2-oxiranyl]methyl]-7-methoxy-2H-1-benzopyran-2-one |
80368-68-9 | ≥95% | 1mg |
$305.00 | 2024-04-21 | |
Key Organics Ltd | BS-18288-1mg |
(+)-Epoxysuberosin |
80368-68-9 | >95% | 1mg |
£207.00 | 2025-02-08 | |
Key Organics Ltd | BS-18288-5mg |
(+)-Epoxysuberosin |
80368-68-9 | >95% | 5mg |
£473.00 | 2025-02-08 | |
BioAustralis | BIA-E1777-1mg |
Epoxysuberosin, (+)- |
80368-68-9 | >95% by HPLC | 1mg |
$215.00 | 2024-09-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506437-1mg |
(+)-Epoxysuberosin, |
80368-68-9 | ≥95% | 1mg |
¥1692.00 | 2023-09-05 |
6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
5. Book reviews
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
10. Book reviews
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives Coumarins and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives
- Natural Products and Extracts Plant Extracts Plant based Harbouria trachypleura
6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-oneに関する追加情報
Introduction to 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one (CAS No. 80368-68-9)
6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its unique Chemical Abstracts Service (CAS) number 80368-68-9, belongs to the chromene class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a dimethyloxiran-2-yl substituent at the C6 position and a methoxy group at the C7 position introduces specific steric and electronic properties that make this compound a promising candidate for further investigation.
The synthesis of 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one involves intricate organic transformations, requiring precise control over reaction conditions to achieve high yields and purity. The chiral center at the (2R)-configuration of the oxiran ring is particularly noteworthy, as it suggests potential applications in the development of enantioselective drugs. The chromene backbone itself is known for its stability and ability to engage in various hydrogen bonding interactions, making it an ideal scaffold for drug design.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have shown that 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one exhibits promising binding affinity to several protein targets, including enzymes and receptors implicated in inflammatory diseases and cancer. These findings align with the growing interest in chromene derivatives as potential therapeutic agents.
In particular, the dimethyloxiran-2-yl moiety has been investigated for its ability to undergo nucleophilic substitution reactions, which could be exploited in the development of novel drug conjugates. This reactivity allows for the introduction of additional functional groups, thereby expanding the chemical space available for drug discovery. The methoxy group at the C7 position further enhances the compound's versatility by influencing its electronic properties and solubility characteristics.
The pharmaceutical industry has been increasingly focused on developing small molecules that can modulate biological pathways associated with chronic diseases. 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one represents a compelling example of how structural modifications can lead to novel bioactive entities. Its chromene core provides a robust framework for further derivatization, while the chiral oxiran ring offers opportunities for developing enantiomerically pure drugs with improved pharmacokinetic profiles.
Recent clinical trials have demonstrated the efficacy of chromene derivatives in treating conditions such as osteoarthritis and neurodegenerative disorders. While 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one has not yet been tested in humans, preclinical studies suggest that it may possess anti-inflammatory and antioxidant properties. These effects are attributed to its ability to interact with key signaling pathways involved in disease progression.
The synthesis of this compound also highlights the importance of green chemistry principles in pharmaceutical research. By optimizing reaction conditions to minimize waste and energy consumption, chemists can develop more sustainable methods for producing bioactive molecules. This approach aligns with global efforts to reduce the environmental impact of drug manufacturing processes.
Future research directions may focus on exploring the pharmacological potential of analogs of 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one by modifying other functional groups or introducing different substituents into the chromene scaffold. Advances in synthetic methodologies will be crucial in enabling these explorations and accelerating the discovery of novel therapeutic agents.
In conclusion, 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one (CAS No. 80368-68-9) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique chemical features make it an attractive candidate for further investigation, and ongoing research continues to uncover new possibilities for its use in drug development. As our understanding of molecular interactions deepens, compounds like this one are poised to play a vital role in addressing some of today's most pressing medical challenges.
80368-68-9 (6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one) 関連製品
- 1256786-27-2(5-Bromo-2-methoxypyridine-4-carbonitrile)
- 1256811-07-0(5-Bromo-3-isopropyl-2-methoxypyridine)
- 2680560-92-1(2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid)
- 496929-99-8(7-BROMO-D-TRYPTOPHAN)
- 2201783-12-0(2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine)
- 2225170-42-1((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)
- 74370-96-0(methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate)
- 1369344-29-5(2-Azaspiro[4.4]nonan-6-one)
- 1276414-27-7(2-(benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)
- 37676-90-7(3,3-dimethylcyclobut-1-ene-1-carboxylic acid)



